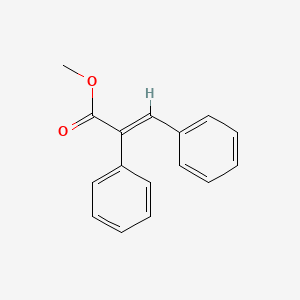
methyl (E)-2,3-diphenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Phenylcinnamic acid methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a phenyl group attached to the cinnamic acid structure, with a methyl ester functional group. This compound is known for its off-white crystalline appearance and has a molecular formula of C16H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Phenylcinnamic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of alpha-Phenylcinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester.
Another method involves the transesterification of alpha-Phenylcinnamic acid with methyl acetate in the presence of a base catalyst like sodium methoxide . This reaction also requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (E)-2,3-diphenylprop-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-Phenylcinnamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of alpha-Phenylcinnamic acid or benzophenone derivatives.
Reduction: Formation of alpha-Phenylcinnamic alcohol.
Substitution: Formation of brominated or nitrated derivatives of methyl (E)-2,3-diphenylprop-2-enoate.
Scientific Research Applications
Alpha-Phenylcinnamic acid methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (E)-2,3-diphenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, contributing to its antioxidant properties . Additionally, its structure allows it to interact with cellular membranes, affecting membrane stability and function .
Comparison with Similar Compounds
Alpha-Phenylcinnamic acid methyl ester can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: Lacks the phenyl group and methyl ester functional group.
Cinnamyl alcohol: Contains an alcohol group instead of an ester.
Cinnamaldehyde: Contains an aldehyde group instead of an ester.
Uniqueness
The presence of both the phenyl group and the methyl ester functional group in methyl (E)-2,3-diphenylprop-2-enoate makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities .
Conclusion
Alpha-Phenylcinnamic acid methyl ester is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it valuable for synthetic chemistry, biological studies, and industrial applications
Properties
CAS No. |
32892-18-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl (E)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+ |
InChI Key |
UPPQALKIAPIOGN-NTCAYCPXSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















